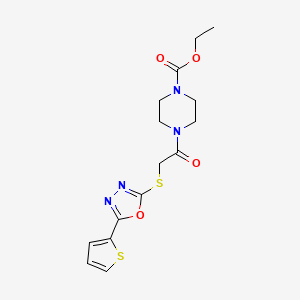
Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. The compound features a thiophene ring, an oxadiazole moiety, and a piperazine core, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available reagents, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and ethyl 1-acetylpiperazine-1-carboxylate.
Reaction Steps: : The key steps include the formation of the thiol-oxadiazole compound, followed by its reaction with the acetyl piperazine derivative under controlled conditions.
Conditions: : Typical reaction conditions involve solvents like dichloromethane or acetonitrile, catalysts such as triethylamine, and a controlled temperature environment ranging between 0 to 25°C.
Industrial Production Methods
The industrial production methods would likely involve continuous flow reactors to ensure high yield and purity. The precise control of reaction parameters and the use of efficient catalysts would be crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring.
Reduction: : Reduction reactions can occur at the oxadiazole moiety.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine and oxadiazole groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions involving bases like sodium hydroxide or potassium carbonate in aprotic solvents.
Major Products
Oxidation may yield sulfoxides or sulfones.
Reduction could produce alcohol or amine derivatives.
Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry: : The compound's unique structure makes it a valuable building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds with potential biological activities.
Biology: : It may be used to study the interaction of thiophene and oxadiazole derivatives with biological macromolecules.
Industry: : Its ability to undergo various chemical reactions makes it useful in material science for creating new polymers or advanced materials.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. For instance:
Molecular Targets: : It may target enzymes or receptors involved in oxidative stress or inflammation pathways.
Pathways Involved: : The compound could modulate pathways like the NF-κB or MAPK signaling pathways, which are crucial in regulating immune responses and cell survival.
Comparison with Similar Compounds
Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties. Similar compounds include:
Ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: : Lacks the thiophene ring, potentially altering its biological activity.
Ethyl 4-(2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: : Contains a furan ring instead of a thiophene, possibly affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-2-22-15(21)19-7-5-18(6-8-19)12(20)10-25-14-17-16-13(23-14)11-4-3-9-24-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYERUIJFFTWNOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

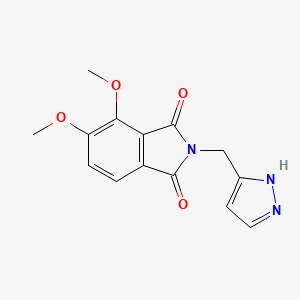

![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)


![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)
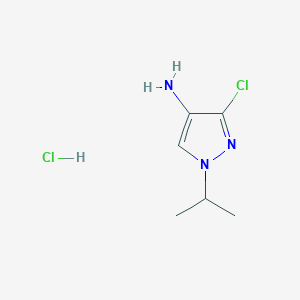
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)

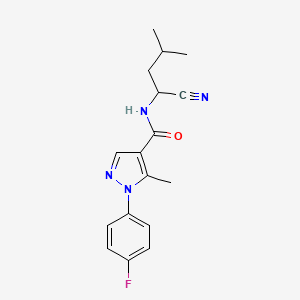
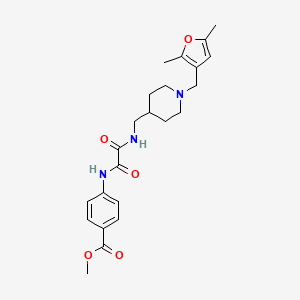
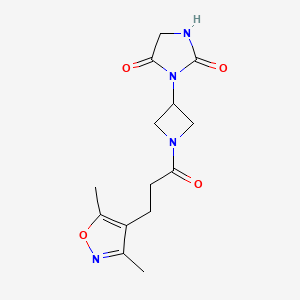
![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2400425.png)
